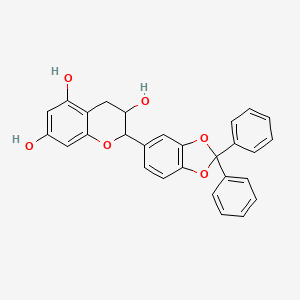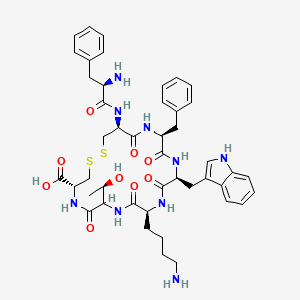
Des-THR-ol-Octreotide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Des-THR-ol-Octreotide is a synthetic analog of the natural hormone somatostatin. It is a cyclic octapeptide that has been modified to enhance its stability and efficacy. This compound is primarily used in the treatment of acromegaly, a condition characterized by excessive growth hormone production, and in the management of symptoms associated with certain types of tumors, such as carcinoid tumors and vasoactive intestinal peptide-secreting tumors .
準備方法
Synthetic Routes and Reaction Conditions: Des-THR-ol-Octreotide is synthesized using solid-phase peptide synthesis (SPPS). The process begins with the attachment of the first amino acid to a solid resin. Subsequent amino acids are added sequentially, with each addition followed by deprotection and washing steps. The peptide chain is then cleaved from the resin and cyclized to form the final cyclic structure .
Industrial Production Methods: Industrial production of this compound involves large-scale SPPS. The process is optimized for high yield and purity, with careful control of reaction conditions to minimize impurities. The final product is purified using high-performance liquid chromatography (HPLC) and characterized using mass spectrometry and other analytical techniques .
化学反応の分析
Types of Reactions: Des-THR-ol-Octreotide undergoes several types of chemical reactions, including:
Oxidation: The formation of disulfide bonds between cysteine residues.
Hydrolysis: The cleavage of peptide bonds under acidic or basic conditions.
Deamidation: The conversion of asparagine and glutamine residues to aspartic acid and glutamic acid, respectively.
Common Reagents and Conditions:
Oxidation: Iodine or potassium ferricyanide in aqueous solution.
Hydrolysis: Acidic or basic conditions, such as hydrochloric acid or sodium hydroxide.
Deamidation: Mild acidic or neutral conditions.
Major Products Formed:
Oxidation: Formation of cyclic peptides with disulfide bonds.
Hydrolysis: Formation of smaller peptide fragments.
Deamidation: Formation of aspartic acid and glutamic acid residues.
科学的研究の応用
Des-THR-ol-Octreotide has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying peptide synthesis and degradation.
Biology: Investigated for its role in regulating hormone secretion and cell signaling pathways.
Medicine: Used in the treatment of acromegaly and certain types of tumors. It is also studied for its potential use in imaging and targeted drug delivery.
Industry: Employed in the development of new peptide-based therapeutics and diagnostic agents
作用機序
Des-THR-ol-Octreotide exerts its effects by binding to somatostatin receptors on the surface of target cells. This binding inhibits the release of growth hormone and other hormones, such as insulin and glucagon. The compound activates phospholipase C through G proteins, leading to the production of inositol triphosphate and the inhibition of L-type calcium channels. These actions result in the suppression of hormone secretion and the modulation of various cellular processes .
類似化合物との比較
Octreotide: The parent compound from which Des-THR-ol-Octreotide is derived.
Lanreotide: Another somatostatin analog with similar therapeutic applications.
Pasireotide: A more potent somatostatin analog with a broader receptor binding profile
Uniqueness: this compound is unique in its enhanced stability and efficacy compared to its parent compound, octreotide. The removal of the threonine residue and the addition of an alcohol group improve its resistance to enzymatic degradation and increase its binding affinity for somatostatin receptors .
特性
分子式 |
C45H57N9O9S2 |
|---|---|
分子量 |
932.1 g/mol |
IUPAC名 |
(4R,10S,13S,16S,19S)-10-(4-aminobutyl)-19-[[(2R)-2-amino-3-phenylpropanoyl]amino]-16-benzyl-7-[(1R)-1-hydroxyethyl]-13-(1H-indol-3-ylmethyl)-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carboxylic acid |
InChI |
InChI=1S/C45H57N9O9S2/c1-26(55)38-44(61)53-37(45(62)63)25-65-64-24-36(52-39(56)31(47)20-27-12-4-2-5-13-27)43(60)50-34(21-28-14-6-3-7-15-28)41(58)51-35(22-29-23-48-32-17-9-8-16-30(29)32)42(59)49-33(40(57)54-38)18-10-11-19-46/h2-9,12-17,23,26,31,33-38,48,55H,10-11,18-22,24-25,46-47H2,1H3,(H,49,59)(H,50,60)(H,51,58)(H,52,56)(H,53,61)(H,54,57)(H,62,63)/t26-,31-,33+,34+,35+,36-,37+,38?/m1/s1 |
InChIキー |
KDRDDUWNTUSPFR-MNXIQLQWSA-N |
異性体SMILES |
C[C@H](C1C(=O)N[C@@H](CSSC[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N1)CCCCN)CC2=CNC3=CC=CC=C32)CC4=CC=CC=C4)NC(=O)[C@@H](CC5=CC=CC=C5)N)C(=O)O)O |
正規SMILES |
CC(C1C(=O)NC(CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCCN)CC2=CNC3=CC=CC=C32)CC4=CC=CC=C4)NC(=O)C(CC5=CC=CC=C5)N)C(=O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


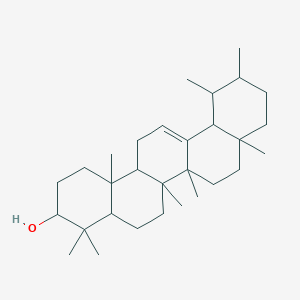
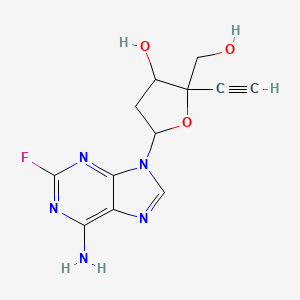
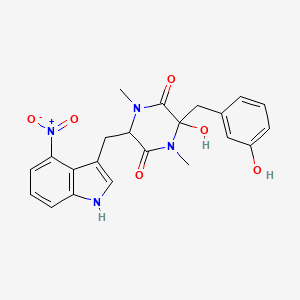
![(Z)-but-2-enedioic acid;2-(1-methylpiperidin-4-yl)-4-azatricyclo[9.4.0.03,8]pentadeca-1(15),3(8),4,6,11,13-hexaene](/img/structure/B13401037.png)
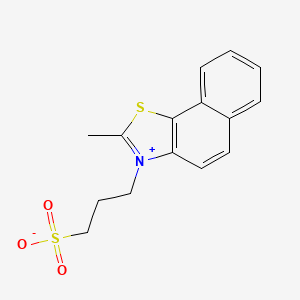

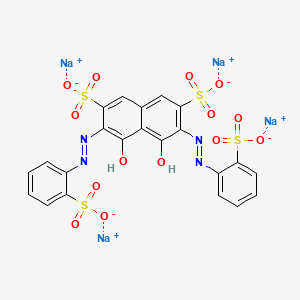
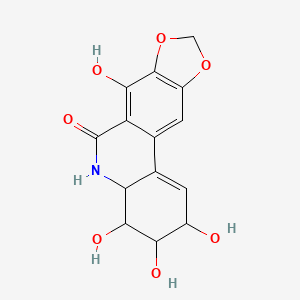

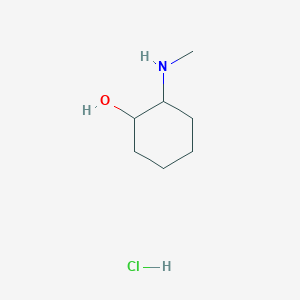
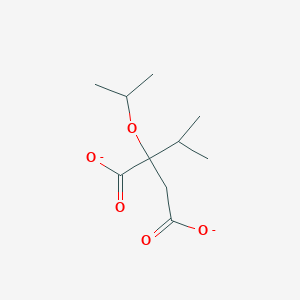
![17'-Fluoro-4',6'-dimethyl-13'-(4-methyl-2-oxo-1,3-oxazolidin-3-yl)spiro[1,3-diazinane-5,8'-5,15-dioxa-2,14-diazatetracyclo[8.7.0.02,7.012,16]heptadeca-1(17),10,12(16),13-tetraene]-2,4,6-trione](/img/structure/B13401079.png)
